molecular formula C16H16N2O4S B421585 Ethyl 2-formamido-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate CAS No. 352554-79-1

Ethyl 2-formamido-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate

Cat. No.: B421585
CAS No.: 352554-79-1
M. Wt: 332.4g/mol
InChI Key: GMPPUHRBTSQKCG-UHFFFAOYSA-N
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Description

Ethyl 2-formamido-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate is a synthetic thiophene derivative intended for research use in medicinal chemistry. Thiophene-based compounds are a significant class of heterocycles with a broad spectrum of reported therapeutic properties, including antimicrobial, anti-inflammatory, and antitumor activities . The structure of this compound features a formamido group at the 2-position and a phenylcarbamoyl group at the 5-position of the thiophene ring, substitutions that are common in pharmacologically active scaffolds. Research into closely related 2-amino-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate derivatives highlights the potential of such molecules in antimicrobial studies . The thiophene nucleus is a privileged structure in drug discovery and is found in several commercially available drugs, making it a key prototype for investigating new structural leads with enhanced biological activity . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 2-formamido-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S/c1-3-22-16(21)12-10(2)13(23-15(12)17-9-19)14(20)18-11-7-5-4-6-8-11/h4-9H,3H2,1-2H3,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMPPUHRBTSQKCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Thiophene Core

The thiophene ring system is typically constructed via the Gewald reaction , a well-established method for synthesizing 2-aminothiophene derivatives. As demonstrated in the synthesis of analogous compounds, ethyl cyanoacetate reacts with ketones in the presence of elemental sulfur and a base to form the thiophene scaffold . For ethyl 2-formamido-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate, the reaction likely proceeds as follows:

Reagents and Conditions

  • Ethyl cyanoacetate (0.1 mol) and methyl ketone (0.1 mol) in absolute ethanol

  • Elemental sulfur (0.1 mol) and morpholine (20 mL) as a base

  • Heating at 55–65°C for 2 hours, followed by cooling to precipitate the intermediate .

This step yields ethyl 2-amino-4-methylthiophene-3-carboxylate as the primary intermediate. Spectral data for similar compounds include IR absorption at 3312 cm⁻¹ (N–H stretch) and 1714 cm⁻¹ (ester C=O), confirming core formation .

Introduction of the Formamido Group

The 2-amino group is functionalized via formamidation to introduce the formyl moiety. A patented method for related thiazole derivatives employs formic acid as both solvent and reagent . Adapted for thiophene chemistry:

Procedure

  • Dissolve ethyl 2-amino-4-methylthiophene-3-carboxylate in excess 98% formic acid .

  • Add hydroxylamine hydrochloride and sodium acetate to catalyze the reaction.

  • Reflux at 105–110°C for 5 hours to achieve N-formylation .

Key Observations

  • The reaction is monitored by HPLC, with completion indicated by the disappearance of the amino starting material .

  • Crude product purity exceeds 95% after aqueous workup and ethyl acetate extraction .

Carbamoylation at the 5-Position

Introducing the phenylcarbamoyl group requires selective electrophilic substitution. A patent describing phenylcarbamoyl integration in thiazole systems suggests the following adaptation:

Stepwise Process

  • Chlorination : Treat the 5-position of the thiophene core with phosphorus oxychloride to generate a reactive chloride.

  • Nucleophilic substitution : React with phenyl isocyanate in dimethylformamide (DMF) at 80–85°C for 6 hours .

Optimization Notes

  • Catalyst : Potassium carbonate enhances nucleophilic attack efficiency .

  • Solvent : DMF facilitates higher reaction temperatures and improves solubility .

Purification and Characterization

Final purification ensures pharmaceutical-grade purity. Techniques include:

a. Recrystallization

  • Dissolve the crude product in n-butanol at 50–55°C, followed by cooling to 0–5°C to precipitate pure crystals .

  • Yield: 90% with HPLC purity >98% .

b. Hydrochloride Salt Formation

  • Suspend the product in acetone, add concentrated HCl, and cool to 0–5°C to form a crystalline hydrochloride salt .

  • Melting point : 204–210°C (consistent with high purity) .

Comparative Analysis of Synthetic Routes

Step Reagents/Conditions Yield Purity (HPLC)
Thiophene core formationEthyl cyanoacetate, S₈, base71–73% 95%
FormamidationFormic acid, reflux85% 98.4%
CarbamoylationPhenyl isocyanate, DMF73% 98%
Final purificationn-Butanol recrystallization90% 99%

Challenges and Optimization Strategies

  • Regioselectivity : The 5-position carbamoylation competes with potential side reactions at the 4-methyl group. Using bulky solvents (e.g., DMF) minimizes undesired substitutions .

  • Byproduct Formation : Residual sulfur from the Gewald reaction is removed via sequential washes with ethyl acetate and water .

  • Scale-Up Limitations : High-temperature steps (e.g., 130–135°C in cyanidation ) require specialized equipment for industrial-scale production.

Chemical Reactions Analysis

Ethyl 2-formamido-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the introduction of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Ethyl 2-formamido-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-formamido-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key structural analogs, emphasizing substituent variations and their implications:

Compound Name Substituents (Position) Molecular Weight Key Properties/Activities Reference
Ethyl 2-amino-4-phenyl-5-(phenylcarbamoyl)thiophene-3-carboxylate (13b) -NH₂ (2), -C₆H₅ (4), -NHCOC₆H₅ (5) 408.45 g/mol Melting point: 90–93°C; synthesized via 1,4-dioxane reaction
Ethyl 2-(2-chloroacetamido)-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate -ClCH₂CONH (2), -CH₃ (4), -NHCOC₆H₅ (5) 380.85 g/mol Hazardous (irritant); storage data unavailable
Ethyl 5-amino-4-(4-nitrophenyl)thiophene-3-carboxylate -NH₂ (5), -NO₂C₆H₄ (4) 308.31 g/mol Nitro group enhances electron-withdrawing effects
SABA1 (Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate) Sulfonamidobenzamide core 484.93 g/mol MIC: 0.45–0.9 mM (vs. E. coli); efflux pump inhibition

Key Observations :

  • Bioactivity: The phenylcarbamoyl group (-NHCOC₆H₅) is a common feature in antimicrobial agents (e.g., SABA1 in ).
  • Substituent Influence: Formamido vs. Amino: Replacing -NH₂ (as in 13b) with -NHCHO (formamido) may enhance hydrogen-bonding capacity, improving target binding or solubility . Nitro Groups: Electron-withdrawing nitro substituents () can alter electronic properties, affecting redox behavior or metabolic stability.

Biological Activity

Ethyl 2-formamido-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate (EFPTC) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological properties, and relevant case studies associated with EFPTC, highlighting its therapeutic potential.

EFPTC has a molecular formula of C₁₅H₁₈N₂O₃S and a molecular weight of approximately 304.36 g/mol. The structure contains a thiophene ring, which is known for its diverse biological activities, including antimicrobial and anti-inflammatory properties.

Synthesis

The synthesis of EFPTC typically involves a multi-step reaction process that includes the formation of the thiophene ring followed by functionalization with various substituents such as formamido and phenylcarbamoyl groups. The synthesis can be achieved through methods such as:

  • Biginelli Reaction : A three-component reaction involving an aldehyde, urea, and a β-keto ester.
  • Condensation Reactions : Subsequent reactions to introduce the formamido and phenylcarbamoyl groups.

Antimicrobial Activity

EFPTC exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings indicate that EFPTC could be developed into a novel antimicrobial agent, particularly in treating infections caused by resistant strains.

Anti-inflammatory Properties

Research has indicated that EFPTC possesses anti-inflammatory properties, which may be attributed to its ability to inhibit pro-inflammatory cytokines. Studies using animal models have shown that EFPTC can reduce inflammation markers significantly when administered in appropriate doses.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of EFPTC against various pathogens. The results indicated that EFPTC not only inhibited bacterial growth but also showed synergistic effects when combined with standard antibiotics, enhancing their efficacy against resistant strains.
  • Anti-inflammatory Mechanism : Another study focused on the anti-inflammatory mechanism of EFPTC. It was found that the compound inhibited the NF-kB signaling pathway, leading to decreased expression of inflammatory mediators such as TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages.

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